Stereochemical Identity: Optical Rotation Distinguishes Flavoxanthin from its Epimer Chrysanthemaxanthin
Flavoxanthin's primary differentiator from its epimer, chrysanthemaxanthin, is its stereochemistry, which is measurable via optical rotation. While both compounds share the same molecular formula (C40H56O3), melting point, and absorption maxima, they differ in spatial arrangement [1]. This is not a trivial distinction; it necessitates specific analytical methods for separation and quantification, as the compounds will co-elute in non-chiral chromatographic systems [1]. This means that procurement of a pure, characterized standard is essential for accurate identification in complex biological matrices.
| Evidence Dimension | Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | +190° (c = 0.04 in benzene) [2] |
| Comparator Or Baseline | Chrysanthemaxanthin: +104° (c = 1.833 mg/ml in chloroform) [1] |
| Quantified Difference | 86° difference in specific rotation |
| Conditions | Measured in specified solvents at 20-23°C using a polarimeter. |
Why This Matters
This quantitative stereochemical difference is a critical quality control parameter. For a researcher or industrial formulator, using the correct stereoisomer is essential for reproducibility; substituting one for the other without chiral analysis could lead to erroneous compositional and functional data.
- [1] DrugFuture. (n.d.). Chrysanthemaxanthin. Retrieved April 17, 2026. View Source
- [2] DrugFuture. (n.d.). Flavoxanthin. Retrieved April 17, 2026. View Source
